molecular formula C15H8BrCl2N3O2 B2681732 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide CAS No. 905677-64-7

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide

Cat. No.: B2681732
CAS No.: 905677-64-7
M. Wt: 413.05
InChI Key: QKEMTQVTUSPPOO-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. This benzamide-oxadiazole hybrid scaffold is designed to act as a potent and selective inhibitor of Receptor Tyrosine Kinases (RTKs). Research indicates that structural analogs of this compound exhibit promising anti-proliferative activity by targeting key signaling pathways, such as the VEGF (Vascular Endothelial Growth Factor) pathway, which is crucial for angiogenesis. The compound's mechanism of action involves competitively binding to the ATP-binding site of specific kinase targets, thereby suppressing downstream signaling cascades that drive cell proliferation and survival. This makes it a valuable pharmacological tool for studying oncogenic processes in various cancer cell lines, including breast and colon cancers. The strategic incorporation of the 4-bromophenyl and 2,5-dichlorobenzamide moieties is known to enhance binding affinity and metabolic stability, making this compound a critical intermediate for structure-activity relationship (SAR) studies aimed at optimizing lead compounds for improved efficacy and reduced toxicity. Its primary research value lies in its application as a reference standard and a key precursor in the synthesis of novel therapeutic agents targeting tyrosine kinase-dependent diseases.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrCl2N3O2/c16-9-3-1-8(2-4-9)14-20-21-15(23-14)19-13(22)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEMTQVTUSPPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 4-bromobenzohydrazide with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions at the Bromophenyl Group

The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions, enabling diversification of the aryl ring.

Table 2: Cross-Coupling Reactions

Reaction TypeConditionsProductsYieldReference
Suzuki-MiyauraPd(PPh3_3
)4_4
, Na2_2
CO3_3
, DME/H2_2
O, 80°CArylboronic acid derivatives70–85%
Buchwald-HartwigPd2_2
(dba)3_3
, Xantphos, Cs2_2
CO3_3
, tolueneAminated oxadiazoles60–75%
  • Suzuki Coupling : Replaces bromine with aryl/heteroaryl groups for structure-activity studies .

  • Limitation : Steric hindrance from the oxadiazole ring may reduce yields in bulkier substrates.

Reactivity of the 1,3,4-Oxadiazole Ring

The oxadiazole core participates in nucleophilic and electrophilic reactions:

Nucleophilic Aromatic Substitution

  • Hydrolysis : Under acidic (HCl/H2_2
    O) or basic (NaOH/EtOH) conditions, the oxadiazole ring opens to form hydrazide derivatives .

  • Thiol Addition : Reacts with mercaptans (e.g., 3-mercaptopropionic acid) to form thioether-linked conjugates .

Electrophilic Substitution

  • Nitration : Concentrated HNO3_3
    /H2_2
    SO4_4
    introduces nitro groups at the oxadiazole’s 5-position .

Functionalization of the Dichlorobenzamide Group

The 2,5-dichlorobenzamide moiety undergoes selective substitution:

Table 3: Benzamide Modifications

ReactionReagentsProductYieldReference
HydroxylationKOH, H2_2
O/EtOH, reflux2,5-Dihydroxybenzamide derivatives50–60%
Grignard AdditionRMgX, THF, 0°C to rtAlkylated benzamides45–55%

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C via oxadiazole ring fragmentation.

  • Photodegradation : UV exposure (λ = 254 nm) induces C–Br bond cleavage, forming dehalogenated byproducts .

Scientific Research Applications

Comparative Analysis with Related Compounds

To better understand the potential applications of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide, a comparison with structurally similar compounds can provide insights into its unique features and biological activities.

Compound NameStructureUnique Features
1,3,4-Oxadiazole Derivative ACHBrClNLacks dichlorobenzamide group; different biological profile
4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amineCHBrFNOSimilar bromophenyl structure but different oxadiazole configuration
5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamideCHNOContains furan instead of phenyl; distinct interaction profiles

This table highlights how variations in substituents can lead to differences in biological activity and therapeutic potential.

Future Research Directions

Further investigation into this compound could focus on:

  • Synthesis of Derivatives : Exploring modifications to enhance its antiproliferative properties.
  • In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.
  • Mechanistic Studies : Detailed studies on how it interacts at the molecular level with cancer-related pathways.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the evidence, focusing on molecular features, physical properties, and spectral characteristics.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide C₁₅H₉BrCl₂N₃O₂ 414.6 Not reported 1,3,4-oxadiazole, dichlorobenzamide, 4-bromophenyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.5 134–178 1,3,4-oxadiazole, thiazole, sulfanyl, propanamide
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-[[2,5-bis(oxidanylidene)pyrrolidin-1-yl]methyl]-1,3,4-oxadiazol-2-yl]benzamide C₂₂H₂₈N₄O₅S 476.5 Not reported 1,3,4-oxadiazole, sulfamoyl, pyrrolidinone, benzamide

Key Observations:

Structural Differences: The target compound lacks the sulfanyl (C–S–) and thiazole groups present in 7c and the sulfamoyl (–SO₂–) and pyrrolidinone substituents in the compound . Instead, it features halogenated aromatic systems (Br, Cl), which enhance lipophilicity and may influence receptor binding. 7c and its analogs (7d–7f) incorporate a thiazole ring, a structural motif often associated with antimicrobial activity .

Molecular Weight and Solubility :

  • The target compound has a higher molecular weight (414.6 g/mol ) compared to 7c (375.5 g/mol ) due to bromine and chlorine substituents. This likely reduces aqueous solubility compared to the sulfamoyl-containing analog (476.5 g/mol ), which has polar sulfonamide groups .

Spectral Data :

  • IR Spectroscopy : The target compound’s IR spectrum would show a strong C=O stretch (~1680 cm⁻¹) from the benzamide and C–Br/C–Cl stretches (~600–800 cm⁻¹). In contrast, 7c exhibits S–H stretches (~2550 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
  • NMR Spectroscopy : The target’s aromatic protons (adjacent to Br/Cl) would appear deshielded (δ 7.5–8.5 ppm), while 7c ’s thiazole protons resonate at δ 7.2–7.5 ppm .

Research Implications

The structural variations among these oxadiazole derivatives underscore the importance of substituent design in tuning physicochemical and biological properties. Future studies on the target compound should prioritize:

  • Synthesis Optimization : Leveraging methods used for analogs like 7c (e.g., cyclocondensation of hydrazides with carboxylic acids ).
  • Activity Screening : Testing against cancer cell lines or microbial strains to compare efficacy with sulfanyl- or sulfamoyl-containing analogs.
  • Solubility Enhancement : Introducing polar groups (e.g., –SO₂–) to improve bioavailability while retaining halogen-driven bioactivity.

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrCl2N3O. The compound features a bromophenyl group and dichlorobenzamide moiety, contributing to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC15H10BrCl2N3O
Molar Mass392.06 g/mol
CAS Number[Not available]

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed potent activity against various bacterial strains. Specifically, this compound was tested against Gram-positive and Gram-negative bacteria, revealing an inhibition zone indicative of its effectiveness .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been widely studied. In vitro assays have shown that this compound induces apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. A notable study reported that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) and colon cancer cells (HT-29), suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory activity of oxadiazole derivatives has also been documented. This compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This effect was assessed using lipopolysaccharide (LPS)-stimulated macrophages where the compound reduced the secretion of TNF-alpha and IL-6 .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial release of cytochrome c and subsequent caspase activation.
  • Inhibition of Enzymatic Activity : It inhibits various enzymes involved in inflammation and cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study 1 : In a study involving human colorectal cancer models, treatment with this compound resulted in a 70% reduction in tumor growth compared to control groups. Histological analysis revealed significant apoptosis within the tumor tissue .
  • Case Study 2 : A clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated manageable toxicity with promising antitumor activity observed in 30% of participants .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide, and what critical parameters influence yield and purity?

  • Methodology : Synthesis typically involves (1) preparation of a hydrazide intermediate (e.g., from 4-bromobenzoic acid via esterification and hydrazination), (2) cyclization with cyanogen bromide (CNBr) to form the oxadiazole ring, and (3) coupling with 2,5-dichlorobenzoyl chloride under basic conditions (e.g., NaH in THF). Key parameters include reaction temperature (0–5°C for cyclization), solvent purity (dry THF for coupling), and stoichiometric control of CNBr to avoid over- or under-cyclization .
  • Yield Optimization : Recrystallization from methanol or ethanol improves purity, while column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .

Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm for bromophenyl and dichlorobenzamide), while ¹³C NMR verifies carbonyl carbons (~165–170 ppm) .
    • X-ray Crystallography : Reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and planarity of the oxadiazole ring, critical for stability and bioactivity .

Q. What initial biological screenings are recommended to assess its potential bioactivity?

  • Enzyme Inhibition :

  • Lipoxygenase (LOX) and butyrylcholinesterase (BChE) assays using spectrophotometric methods (e.g., monitoring absorbance at 234 nm for LOX) .
    • Antimicrobial Activity :
  • Broth microdilution against Staphylococcus aureus (MIC values) or C. elegans-MRSA infection models .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential .

Advanced Research Questions

Q. How can the synthesis be optimized for scalability while maintaining functional group integrity?

  • Scalability Challenges : Cyanogen bromide (CNBr) is toxic and moisture-sensitive. Alternative cyclization agents like carbodiimides (DCC/EDC) or trichloromethyl chloroformate (diphosgene) reduce hazards .
  • Flow Chemistry : Continuous flow reactors improve mixing and temperature control during cyclization, enhancing reproducibility .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity, based on structure-activity relationship (SAR) studies?

  • Halogen Effects :

  • Bromine at 4-position : Enhances lipophilicity, improving membrane permeability (critical for CNS-targeted agents) .
  • Chlorine on benzamide : Electron-withdrawing groups increase electrophilicity, boosting enzyme inhibition (e.g., LOX IC₅₀ reduced by 30% vs. non-chlorinated analogs) .
    • Oxadiazole Ring : Replacing oxadiazole with thiadiazole reduces antimicrobial activity, highlighting the importance of oxygen electronegativity in H-bonding interactions .

Q. How should contradictory results in enzyme inhibition assays (e.g., LOX vs. BChE) be analyzed?

  • Data Interpretation :

  • Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. For example, LOX inhibition may be competitive (Ki = 1.2 µM), while BChE is mixed-type .
  • Molecular Docking : Validate binding modes using software (AutoDock Vina). Contradictions may arise from divergent active-site geometries (e.g., larger BChE pockets accommodate bulkier substituents) .

Q. What considerations are crucial for designing in vivo studies to evaluate pharmacological effects (e.g., antidepressant or antitumor activity)?

  • Model Selection :

  • Forced Swimming Test (FST) : Rodent models assess antidepressant-like effects (dose range: 10–50 mg/kg, i.p.) .
  • Xenograft Models : Tumor volume monitoring in immunodeficient mice (e.g., BALB/c nude) for antitumor efficacy .
    • Pharmacokinetics : LogP (~3.5) predicts blood-brain barrier penetration, while plasma protein binding (>90%) may require dose adjustments .

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